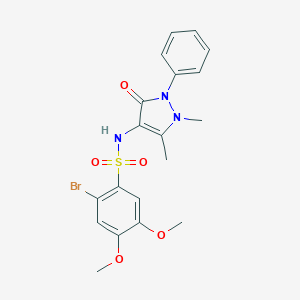![molecular formula C17H16FNO4S B299795 N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B299795.png)
N-(spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a benzodioxole ring fused to a cyclopentane ring, with a fluorine atom and a benzenesulfonamide group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide typically involves a multi-step process. One common approach is the base-mediated (4 + 3) annulation of spiro-epoxyoxindoles and 2-(2-fluoroaryl)-1H-benzoimidazoles or 2-fluoro-N-arylbenzenesulfonamides . This reaction proceeds via an SN2-like intermolecular epoxide ring-opening, accompanied by a concomitant intramolecular SNAr reaction. The process is known for its full regioselectivity, operational simplicity, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available substrates and transition-metal-free conditions makes the process economically viable. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design for its three-dimensional structure and ability to interact with proteins.
Uniqueness
4-fluoro-N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)benzenesulfonamide stands out due to its unique combination of a spirocyclic structure with a fluorine atom and a benzenesulfonamide group.
Propiedades
Fórmula molecular |
C17H16FNO4S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-fluoro-N-spiro[1,3-benzodioxole-2,1//'-cyclopentane]-5-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H16FNO4S/c18-12-3-6-14(7-4-12)24(20,21)19-13-5-8-15-16(11-13)23-17(22-15)9-1-2-10-17/h3-8,11,19H,1-2,9-10H2 |
Clave InChI |
QCPPLWYFAQPSNJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B299712.png)
![2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide](/img/structure/B299717.png)
![5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide](/img/structure/B299720.png)
![2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
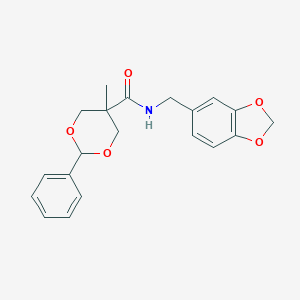
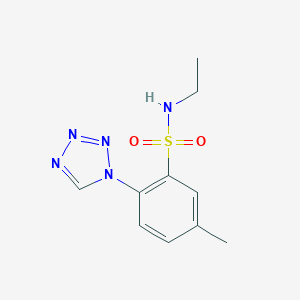
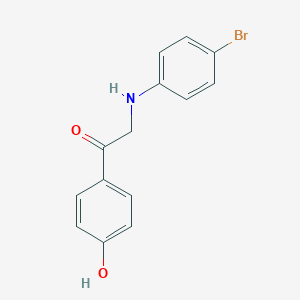
![5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
![2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B299729.png)
![N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B299731.png)
![2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B299733.png)
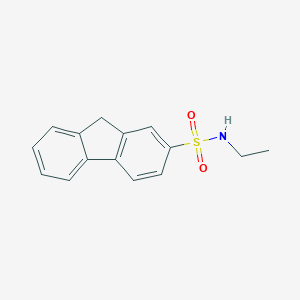
![N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B299735.png)
